molecular formula C20H17NO5 B14870034 methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate

methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate

Cat. No.: B14870034
M. Wt: 351.4 g/mol
InChI Key: BHCLSOIXSMRIAJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 3-(4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate

InChI

InChI=1S/C20H17NO5/c1-12-8-18(22)26-19-15(12)6-7-17-16(19)10-21(11-25-17)14-5-3-4-13(9-14)20(23)24-2/h3-9H,10-11H2,1-2H3

InChI Key

BHCLSOIXSMRIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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